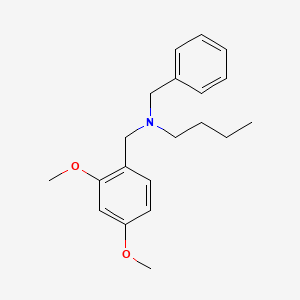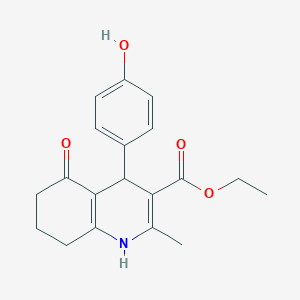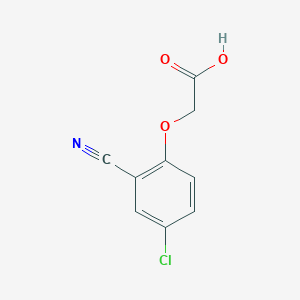
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine, also known as MDBUT, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure and is of interest to researchers due to its potential applications in the field of neuroscience.
Mecanismo De Acción
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine works by binding to the DAT protein and preventing dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have various effects on brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, it has been shown to decrease anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine has several advantages for use in lab experiments. It is a selective inhibitor of DAT, which makes it a useful tool for studying the function of this protein. Additionally, it has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used to study DAT function.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups. Additionally, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of addiction. By selectively inhibiting DAT function, this compound may be able to reduce the rewarding effects of drugs of abuse and help individuals overcome addiction.
Another area of interest is the use of this compound as a tool for studying the function of other proteins in the brain. By selectively inhibiting DAT, researchers may be able to better understand the role of dopamine in various brain processes and how it interacts with other neurotransmitters.
Conclusion:
This compound is a unique chemical compound that has potential applications in the field of neuroscience research. Its ability to selectively inhibit DAT function makes it a useful tool for studying the role of dopamine in the brain. While there are some limitations to its use, there are several potential future directions for research on this compound.
Métodos De Síntesis
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of benzyl chloride with 2,4-dimethoxybenzyl alcohol to form benzyl 2,4-dimethoxybenzyl ether. This compound is then reacted with butylamine to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2,4-dimethoxybenzyl)-1-butanamine has been studied for its potential use as a tool in neuroscience research. Specifically, it has been used to study the function of the dopamine transporter (DAT) in the brain. DAT is responsible for the reuptake of dopamine from the synapse, and this compound has been shown to selectively inhibit DAT function.
Propiedades
IUPAC Name |
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-21(15-17-9-7-6-8-10-17)16-18-11-12-19(22-2)14-20(18)23-3/h6-12,14H,4-5,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYCCPZJIGGKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)

![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)


![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)